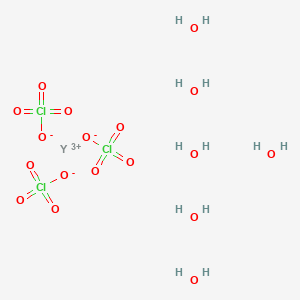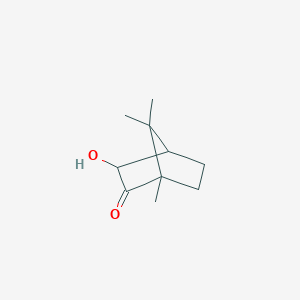
4-硝基邻苯二甲酰胺
概述
描述
4-Nitrophthalamide is an organic compound with the molecular formula C8H4N2O4. It is a derivative of phthalimide, where a nitro group is substituted at the fourth position of the aromatic ring. This compound is typically found as a yellow powder and is known for its applications in organic synthesis and as an intermediate in the production of various dyes and pharmaceuticals .
科学研究应用
4-Nitrophthalamide is used extensively in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of enzyme reactions and as a precursor for biologically active molecules.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including certain antibiotics and anticancer agents.
Industry: It is used in the production of fluorescent dyes and as a reagent in various industrial processes .
作用机制
Target of Action
4-Nitrophthalamide is primarily used as an intermediate in organic synthesis and the production of fluorescent dyes . It has been found to be a key component in the creation of a chiral chemosensor, which can detect fluoride, chloride, acetate, and dihydrogen phosphate anions .
Mode of Action
It is known that the compound interacts with its targets (such as anions) through changes in uv-vis absorption . This suggests that 4-Nitrophthalamide may bind to these targets, causing a change in their electronic structure that can be detected through changes in their absorption spectra.
Pharmacokinetics
It is known that the compound is stable and combustible . It is also insoluble in water , which may affect its bioavailability and distribution within the body.
Action Environment
The action of 4-Nitrophthalamide can be influenced by environmental factors. For instance, it is known to be incompatible with moisture, water, strong oxidizing agents, and strong bases . These factors could potentially affect the compound’s action, efficacy, and stability.
准备方法
Synthetic Routes and Reaction Conditions: 4-Nitrophthalamide is synthesized through the nitration of phthalimide. The process involves cooling fuming nitric acid to below 5°C, followed by the slow addition of concentrated sulfuric acid while maintaining the temperature between 10-13°C. Phthalimide is then added to this mixture and left at room temperature overnight. The resulting product is precipitated by pouring the reaction mixture into ice water, filtered, washed, and recrystallized from ethanol to obtain pure 4-nitrophthalamide .
Industrial Production Methods: The industrial production of 4-Nitrophthalamide follows a similar nitration process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is typically purified through crystallization and other standard industrial purification techniques .
化学反应分析
Types of Reactions: 4-Nitrophthalamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 4-Aminophthalamide.
Substitution: Various substituted phthalamides depending on the nucleophile used.
Hydrolysis: Phthalic acid derivatives.
相似化合物的比较
- 4-Nitrophthalimide
- 4-Nitrophthalonitrile
- 3-Nitrophthalimide
- 3-Nitrophthalonitrile
Comparison: 4-Nitrophthalamide is unique due to its specific substitution pattern and reactivity. Compared to 4-Nitrophthalimide, it has an amide group instead of an imide group, which affects its reactivity and solubility. 4-Nitrophthalonitrile has a nitrile group, making it more reactive in certain nucleophilic substitution reactions. The position of the nitro group (3- vs. 4-) also influences the electronic properties and reactivity of these compounds .
属性
IUPAC Name |
4-nitrobenzene-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c9-7(12)5-2-1-4(11(14)15)3-6(5)8(10)13/h1-3H,(H2,9,12)(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCDSCYRIROFIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065360 | |
| Record name | 1,2-Benzenedicarboxamide, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13138-53-9 | |
| Record name | 4-Nitro-1,2-benzenedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13138-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxamide, 4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophthalamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarboxamide, 4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxamide, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophthaldiamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 4-Nitrophthalamide and what are its key spectroscopic characteristics?
A1: 4-Nitrophthalamide (systematic name: 4-nitrobenzene-1,2-dicarboxamide) possesses a benzene ring with a nitro group and two amide groups attached. [] The structure is non-planar, with each substituent twisted out of the benzene ring plane. [] Key spectroscopic features include:
- UV-VIS: While not explicitly mentioned for 4-Nitrophthalamide, its derivative, nickel phthalocyanine complex (synthesized using a 4-Nitrophthalamide precursor) shows an intense Q absorption band at 690 nm in DMF. [] This suggests 4-Nitrophthalamide itself might also absorb in the UV-VIS region.
Q2: How thermally stable is 4-Nitrophthalamide? What about its derivatives?
A2: While the provided research doesn't explicitly mention the thermal stability of 4-Nitrophthalamide, it does state its melting point is 223 °C. [] Interestingly, a metal phthalocyanine complex derived from a 4-Nitrophthalamide precursor exhibits a high degradation temperature of 309°C, indicating significant thermal stability. [] This suggests that 4-Nitrophthalamide itself may also possess reasonable thermal stability.
Q3: Can you explain the role of 4-Nitrophthalamide in the synthesis of other compounds, particularly focusing on its use in preparing metal phthalocyanine complexes?
A3: 4-Nitrophthalamide serves as a crucial starting material for synthesizing substituted phthalonitriles, which are key precursors for metal phthalocyanine complexes. [] The synthesis process involves several steps:
- Nitration of phthalamide: This leads to the formation of 4-Nitrophthalamide. []
- Dehydration: 4-Nitrophthalamide is dehydrated using thionyl chloride in N,N-dimethylformamide (DMF) to yield 4-nitrophthalonitrile. []
- Further modification: 4-nitrophthalonitrile can be further reacted with other compounds, such as ciprofloxacin, to form substituted phthalonitriles. []
- Cyclotetramerization: The final step involves reacting the substituted phthalonitrile with a metal salt, like nickel salt, to produce the desired metal phthalocyanine complex. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

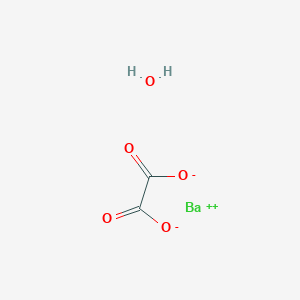



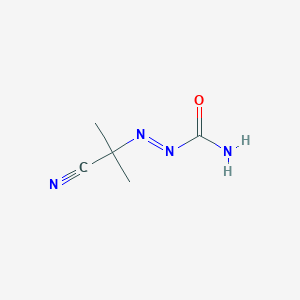
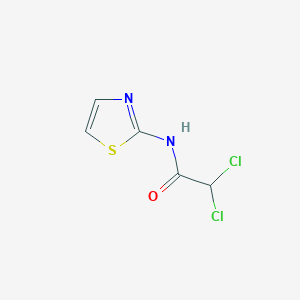
![3-Phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid](/img/structure/B77886.png)
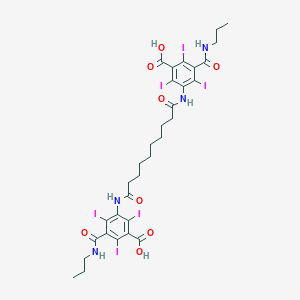
![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)

